12-Fold Greater Ileum-Contracting Activity of C3a(70-77) Over the Minimal Pentapeptide C3a(73-77)
In a direct head-to-head comparison using the guinea pig ileum contraction assay, the human C3a octapeptide C3a(70-77) (sequence ASHLGLAR) was 12 times more active than the COOH-terminal pentapeptide C3a(73-77) (LGLAR), which represents the minimal active site sequence common to rat, pig, and human C3a [1]. The porcine octapeptide analog was only 3 times more active than the pentapeptide, underscoring the species-specific potency advantage conferred by the human N-terminal extension (Ala70-Ser71-His72) [1]. Replacement of Ser71 and His72 by alanine or acetylation of the NH₂ terminus did not diminish activity, indicating that the potency enhancement arises from the peptide backbone extension of residues 70–72 rather than side-chain functionality [1].
| Evidence Dimension | Guinea pig ileum contractile activity (relative potency) |
|---|---|
| Target Compound Data | Human C3a(70-77) octapeptide: 12× more active than pentapeptide |
| Comparator Or Baseline | C3a(73-77) pentapeptide (LGLAR): baseline activity = 1×; Porcine octapeptide: 3× more active than pentapeptide |
| Quantified Difference | Human octapeptide is 4-fold more active than porcine octapeptide; 12-fold more active than pentapeptide |
| Conditions | Guinea pig ileal smooth muscle contraction assay; synthetic peptides purified by solid-phase methods; activity measured relative to native human C3a |
Why This Matters
A 12-fold potency differential directly affects the peptide quantity required per experiment, impacting procurement cost calculations and enabling lower working concentrations that reduce off-target effects in complex tissue preparations.
- [1] Caporale LH, Erickson BW, Hugli TE. The active site of C3a anaphylatoxin. J Biol Chem. 1980;255(22):10758-10763. View Source
